Bis(xylylazo)resorcinol
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Overview
Description
Bis(xylylazo)resorcinol, also known as 2,4-bis(xylylazo)resorcinol, is an organic compound with the molecular formula C22H22N4O2. It is a derivative of resorcinol, where two xylylazo groups are attached to the resorcinol core. This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(xylylazo)resorcinol typically involves the diazotization of xylylamine followed by coupling with resorcinol. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
Diazotization: Xylylamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with resorcinol in an alkaline medium to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Bis(xylylazo)resorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Bis(xylylazo)resorcinol has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a pigment in the manufacturing of plastics, textiles, and inks
Mechanism of Action
The mechanism of action of bis(xylylazo)resorcinol primarily involves its ability to interact with various molecular targets through its azo groups. These interactions can lead to the formation of stable complexes with metal ions and other compounds. The pathways involved often include electron transfer and coordination chemistry, making it useful in applications such as catalysis and sensing .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenylazo derivatives: Similar in structure but differ in the substituents on the aromatic rings.
Other azo dyes: Such as methyl orange and Congo red, which also contain azo groups but have different applications and properties
Uniqueness
Bis(xylylazo)resorcinol is unique due to its specific structure, which imparts distinct color properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in analytical and industrial applications .
Properties
CAS No. |
28514-75-2 |
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Molecular Formula |
C22H22N4O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4,6-bis[(2,4-dimethylphenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C22H22N4O2/c1-13-5-7-17(15(3)9-13)23-25-19-11-20(22(28)12-21(19)27)26-24-18-8-6-14(2)10-16(18)4/h5-12,27-28H,1-4H3 |
InChI Key |
XSNMLNOQYBFHPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2O)O)N=NC3=C(C=C(C=C3)C)C)C |
Origin of Product |
United States |
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